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Compound of Interest

Compound Name: N-Chloroacetanilide

Cat. No.: B1580650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and

stability profile of N-Chloroacetanilide. While specific experimental thermodynamic data for

this compound is sparse in existing literature, this document outlines the established

knowledge regarding its stability, primarily governed by the Orton rearrangement, and furnishes

detailed, generalized experimental protocols for the determination of its thermodynamic and

stability characteristics. This guide is intended to be a foundational resource for researchers

working with N-Chloroacetanilide, enabling a thorough understanding of its chemical behavior

and providing a roadmap for generating critical data.

Thermodynamic and Physical Properties
Direct experimental values for key thermodynamic properties of N-Chloroacetanilide, such as

enthalpy of formation, Gibbs free energy of formation, and heat capacity, are not readily

available in the surveyed literature. However, its fundamental physical properties have been

documented. For context, properties of the more stable C-chloro isomers are also included

where available.

Table 1: Physical and Computed Properties of Chloroacetanilides
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Property
N-
Chloroacetanil
ide

o-
Chloroacetanil
ide

m-
Chloroacetanil
ide

p-
Chloroacetanil
ide

CAS Number 579-11-3 533-17-5 588-07-8 539-03-7

Molecular

Formula
C₈H₈ClNO C₈H₈ClNO C₈H₈ClNO C₈H₈ClNO

Molecular Weight 169.61 g/mol [1] 169.61 g/mol 169.61 g/mol 169.61 g/mol [2]

Melting Point

87-88 °C (melts

with

decomposition)

[3]

86-88 °C[4] 77-78 °C 176-179 °C[5][6]

Boiling Point Not applicable - -
333 °C (at 760

mmHg)[5][6]

Vapor Pressure Not available
0.0000433

mmHg[4]
Not available

8.33 x 10⁻⁶

mmHg

(estimated)[2]

LogP

(Computed)
1.9[1] 1.6[4] - 2.1[2]

Note: The melting point of N-Chloroacetanilide is highly dependent on the rate of heating due

to its thermal decomposition.[3]

Stability Profile and Decomposition Pathways
The stability of N-Chloroacetanilide is a critical consideration due to its propensity to undergo

rearrangement and decomposition under various conditions, including heat, acid catalysis, and

light.

Thermal Stability
N-Chloroacetanilide is thermally labile. When heated above its melting point (around 87-88

°C), it undergoes a profound and often violent decomposition.[3] The reaction is complex,

producing a mixture of C-chloroacetanilides and other degradation products. Observations
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show that upon slow heating to 100 °C, a delayed but vigorous reaction can occur, with

temperatures momentarily rising above 200 °C, resulting in a purple, crystalline mass.[3] This

indicates the decomposition is highly exothermic.

The Orton Rearrangement
The primary and most well-documented reaction of N-Chloroacetanilide is the Orton

rearrangement. This reaction involves the migration of the chlorine atom from the nitrogen to

the aromatic ring, yielding primarily para-chloroacetanilide and a smaller amount of the ortho-

isomer.[7]

Key characteristics of the Orton rearrangement:

Mechanism: It is an acid-catalyzed, intermolecular process. The proposed mechanism

involves the formation of molecular chlorine (Cl₂) as a key intermediate, which then acts as

the electrophile in a standard electrophilic aromatic substitution reaction on an acetanilide

molecule.[3][7]

Catalysis: The rearrangement is efficiently catalyzed by strong acids like HCl.[7] Solid acid

catalysts, such as montmorillonite clays, have also been shown to effectively promote the

reaction, often with higher efficiency and better para/ortho selectivity compared to HCl-

mediated reactions.[7]

Initiation: Besides acid catalysis, the rearrangement can be initiated by light or free-radical

initiators like benzoyl peroxide, which suggests a homolytic mechanism can also occur.[7]
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Orton Rearrangement of N-Chloroacetanilide
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Caption: Acid-catalyzed intermolecular Orton rearrangement pathway.

Hydrolytic and Photochemical Stability
While specific kinetic studies on the hydrolysis of N-Chloroacetanilide are not prominent,

studies on related chloroacetamide herbicides indicate that both acid- and base-catalyzed

hydrolysis are potential degradation pathways.[8] Base-catalyzed hydrolysis typically proceeds

via an S_N2 reaction, substituting the chloride, while acid-catalyzed hydrolysis can lead to

amide cleavage.

The photo-change of N-Chloroacetanilide has been noted, and the Orton rearrangement can

be promoted by light, indicating susceptibility to photodegradation.[7][9] The degradation

mechanism in the presence of UV light may involve homolytic cleavage of the N-Cl bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1580650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580650?utm_src=pdf-body
https://www.mdpi.com/2073-4344/12/6/597
https://www.benchchem.com/product/b1580650?utm_src=pdf-body
https://nopr.niscpr.res.in/bitstream/123456789/16311/1/IJCB%2038B(3)%20384-386.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v81-122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Characterization
Given the lack of published quantitative data, this section provides detailed, generalized

methodologies for determining the thermodynamic and stability properties of N-
Chloroacetanilide.

Determination of Thermodynamic Properties
3.1.1 Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is typically determined using bomb calorimetry.

Principle: The compound is completely combusted in a high-pressure oxygen environment

within a constant-volume vessel (the "bomb"). The heat released by the combustion

(enthalpy of combustion, ΔH_c°) is measured by the temperature rise of the surrounding

water bath. The enthalpy of formation can then be calculated using Hess's Law.

Methodology:

A precisely weighed pellet (approx. 0.5-1.0 g) of N-Chloroacetanilide is placed in the

sample holder of a bomb calorimeter.

A fuse wire is positioned to contact the sample.

The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of

approximately 30 atm.

A small, known amount of water is added to the bomb to ensure all chlorine is converted to

aqueous HCl.

The bomb is submerged in a known volume of water in the calorimeter's insulated jacket.

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

The sample is ignited via the fuse wire.

The temperature of the water bath is recorded at regular intervals until a stable final

temperature is reached.
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The heat capacity of the calorimeter system (C_cal) is determined separately using a

standard substance with a known heat of combustion (e.g., benzoic acid).

The heat of combustion is calculated, and corrections are made for the formation of nitric

acid (from residual N₂) and aqueous hydrochloric acid.

ΔH_f° is calculated from the corrected ΔH_c° using the known enthalpies of formation of

the products (CO₂, H₂O, and HCl).

3.1.2 Heat Capacity (C_p) and Standard Entropy (S°)

These properties are best determined using adiabatic calorimetry.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the

resulting temperature increase is measured under adiabatic conditions (no heat exchange

with the surroundings).

Methodology:

A known mass of the sample is sealed in a calorimeter vessel.

The calorimeter is cooled to a very low temperature (e.g., near absolute zero).

The system is maintained under high vacuum to ensure adiabatic conditions.

A precisely measured amount of electrical energy (heat) is supplied to the sample, and the

resulting temperature increase (ΔT) is measured.

The heat capacity (C_p = Heat supplied / ΔT) is calculated at numerous temperatures,

typically from near 0 K up to and beyond room temperature.

The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by

integrating the C_p/T vs. T curve from 0 K to T.

Stability Assessment
3.2.1 Thermal Stability using TGA and DSC
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential

for assessing thermal stability.

Principle: TGA measures the change in mass of a sample as a function of temperature, while

DSC measures the heat flow into or out of a sample relative to a reference.

Methodology:

Sample Preparation: A small amount of sample (typically 2-10 mg) is weighed into an

appropriate pan (e.g., aluminum or alumina).

TGA Analysis:

The sample is placed in the TGA furnace.

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled

atmosphere (e.g., nitrogen or air, at a flow rate of 20-50 mL/min).

The mass of the sample is recorded as a function of temperature. The resulting curve

shows the onset temperature of decomposition and the percentage of mass loss at

different stages.

DSC Analysis:

The sample pan and an empty reference pan are placed in the DSC cell.

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

The differential heat flow is recorded. The resulting thermogram shows endothermic

events (like melting) and exothermic events (like decomposition or crystallization). For

N-Chloroacetanilide, a sharp exotherm following melting would be expected,

confirming its exothermic decomposition.

Kinetic Analysis: By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, 20

°C/min), model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine

the activation energy (E_a) of the decomposition process.[10][11]

3.2.2 Solution-State Stability (Hydrolysis)
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Principle: The concentration of the compound is monitored over time in aqueous solutions at

different pH values and temperatures.

Methodology:

Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5,

7, 9).

Prepare a stock solution of N-Chloroacetanilide in a suitable water-miscible organic

solvent (e.g., acetonitrile).

Spike a small volume of the stock solution into each buffer solution at a controlled

temperature (e.g., 25 °C, 40 °C, 60 °C) to start the experiment. The final organic solvent

concentration should be low (<1%) to minimize its effect.

At specified time points, withdraw aliquots from each solution.

Immediately quench any reaction if necessary (e.g., by dilution with mobile phase) and

analyze the concentration of the remaining N-Chloroacetanilide using a stability-

indicating HPLC-UV method.

Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction

follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).

Determine the activation energy for hydrolysis at a given pH by using the Arrhenius

equation with rate constants obtained at different temperatures.

3.2.3 Excipient Compatibility Study

Principle: To assess potential interactions with common pharmaceutical excipients, the drug

is mixed with individual excipients and stored under accelerated stability conditions (e.g., 40

°C / 75% RH).

Methodology:

Prepare binary mixtures of N-Chloroacetanilide with various excipients (e.g., lactose,

microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or other
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relevant ratio. A sample of the pure compound should also be prepared as a control.

Analyze the initial (time zero) samples using DSC and HPLC to establish a baseline.

Store the mixtures in open or closed vials under accelerated conditions.

At designated time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze them.

DSC Analysis: Compare the thermograms of the stored mixtures with the initial ones. The

appearance of new peaks, disappearance of the drug's melting peak, or significant

changes in peak shape or enthalpy can indicate an interaction.

HPLC Analysis: Quantify the amount of N-Chloroacetanilide remaining and look for the

appearance of new peaks, which would indicate degradation products.
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Experimental Workflow for Thermodynamic and Stability Characterization

N-Chloroacetanilide Sample
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Caption: Workflow for comprehensive thermodynamic and stability analysis.

Conclusion
N-Chloroacetanilide is a thermally sensitive compound whose chemistry is dominated by the

facile Orton rearrangement. While a complete, experimentally verified thermodynamic dataset

is currently absent from the literature, its stability profile can be qualitatively understood through

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1580650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its known decomposition pathways. For researchers in synthetic chemistry or professionals in

drug development who may encounter this or similar N-haloamide structures, a thorough

experimental evaluation is critical. The protocols outlined in this guide for calorimetry, thermal

analysis, and stability studies provide a robust framework for generating the necessary data to

ensure the safe handling, storage, and application of N-Chloroacetanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Chloroacetanilide | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. spcmc.ac.in [spcmc.ac.in]

4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Page loading... [wap.guidechem.com]

6. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]

7. nopr.niscpr.res.in [nopr.niscpr.res.in]

8. mdpi.com [mdpi.com]

9. cdnsciencepub.com [cdnsciencepub.com]

10. ijaem.net [ijaem.net]

11. Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional
Protocols – Oriental Journal of Chemistry [orientjchem.org]

To cite this document: BenchChem. [N-Chloroacetanilide: A Technical Guide to
Thermodynamic Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-
n-chloroacetanilide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1580650?utm_src=pdf-body
https://www.benchchem.com/product/b1580650?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Chloroacetanilide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Chlorophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Chlorophenyl_acetamide
https://www.spcmc.ac.in/uploads/1712938892_SM8AromaticRearrangements-2.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetanilide
https://wap.guidechem.com/dictionary/en/539-03-7.html
https://www.biosynth.com/p/FC20179/539-03-7-4-chloroacetanilide
https://nopr.niscpr.res.in/bitstream/123456789/16311/1/IJCB%2038B(3)%20384-386.pdf
https://www.mdpi.com/2073-4344/12/6/597
https://cdnsciencepub.com/doi/pdf/10.1139/v81-122
https://ijaem.net/issue_dcp/Determination%20of%20activation%20energy%20of%20decomposition%20reaction%20from%20thermo%20gravimetric%20analysis.pdf
http://www.orientjchem.org/vol38no3/kinetics-and-thermal-decomposition-studies-of-oxomemazine-by-isoconversional-protocols/
http://www.orientjchem.org/vol38no3/kinetics-and-thermal-decomposition-studies-of-oxomemazine-by-isoconversional-protocols/
https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-n-chloroacetanilide
https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-n-chloroacetanilide
https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-n-chloroacetanilide
https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-n-chloroacetanilide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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